5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-onehydrochloride
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Overview
Description
5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indanone core substituted with an aminoethoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-1-one with 2-aminoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Aminoethoxyvinyl glycine hydrochloride: Another compound with an aminoethoxy group, used as an ethylene biosynthesis inhibitor in plants.
2-(2-aminoethoxy)ethanol: A related compound used in the synthesis of various derivatives.
Uniqueness
5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its indanone core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
5-(2-aminoethoxy)-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-5-6-14-9-2-3-10-8(7-9)1-4-11(10)13;/h2-3,7H,1,4-6,12H2;1H |
InChI Key |
XXIYWJRAYRXVQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OCCN.Cl |
Origin of Product |
United States |
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